CVN-424 Subtype Selectivity: Quantified Advantage Over GPR3 and GPR12 Orthologs
CVN-424 demonstrates a highly restricted binding profile against the closest GPCR family members, GPR3 and GPR12. This selectivity is critical for attributing biological effects specifically to GPR6 modulation rather than off-target activity [1]. The selectivity was directly measured in comparative in vitro functional assays.
| Evidence Dimension | Functional Selectivity (In Vitro) |
|---|---|
| Target Compound Data | Ki = 9.4 nM (GPR6); EC₅₀ = 38 nM (GPR6) |
| Comparator Or Baseline | GPR3 (265-fold selectivity); GPR12 (68-fold selectivity) |
| Quantified Difference | 265-fold (GPR3); 68-fold (GPR12) |
| Conditions | cAMP HTRF functional assays in cells expressing human GPR6, GPR3, and GPR12 |
Why This Matters
Procurement of a GPR6 ligand with unverified selectivity against GPR3/GPR12 risks confounding experimental outcomes; CVN-424's 68- to 265-fold window provides a validated basis for target-specific pathway dissection.
- [1] Sun H, Monenschein H, Schiffer HH, Reichard HA, Kikuchi S, Hopkins M, Macklin TK, Hitchcock S, Adams M, Green J, Brown J, Murphy ST, Kaushal N, Collia DR, Moore S, Ray WJ, English NM, Carlton MB, Brice NL. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate. J Med Chem. 2021 Jul 22;64(14):9927-9954. doi: 10.1021/acs.jmedchem.1c00156. View Source
